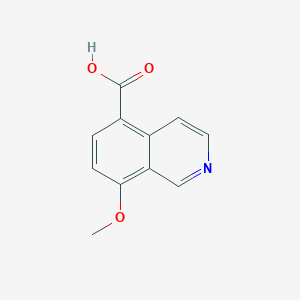

8-Methoxyisoquinoline-5-carboxylic acid

Description

Significance of Isoquinoline (B145761) and Quinoline (B57606) Carboxylic Acids in Contemporary Chemical Science

Isoquinoline and quinoline scaffolds are bicyclic heterocyclic aromatic compounds that are fundamental building blocks in medicinal chemistry and materials science. beilstein-journals.orgnih.gov Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov The incorporation of a carboxylic acid functional group into these ring systems can significantly influence their physicochemical properties, such as solubility and their ability to interact with biological targets.

For instance, quinoline-4-carboxylic acids are recognized for their diverse medicinal applications. nih.gov The isoquinoline core, a structural isomer of quinoline, is found in numerous natural alkaloids with potent pharmacological effects, such as morphine and berberine. nih.gov The presence of substituents like a methoxy (B1213986) group can further modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy or tuning its material characteristics.

Overview of 8-Methoxyisoquinoline-5-carboxylic Acid's Role in Chemical Literature

8-Methoxyisoquinoline-5-carboxylic acid is a distinct molecule within the broader family of isoquinoline derivatives. While extensive, detailed research solely dedicated to this compound is not widely available in peer-reviewed literature, its existence is confirmed through chemical databases and supplier catalogs. It is identified by the CAS number 1516652-25-7. achemblock.com

The scientific focus on related structures, such as 8-methoxy-quinolone-carboxylic acids, particularly in the context of developing potent antibacterial agents, suggests the potential for 8-methoxyisoquinoline-5-carboxylic acid to be a valuable intermediate or a target molecule in drug discovery programs. google.comgoogle.com Patents related to the synthesis of 8-methoxy-quinolone-carboxylic acids highlight the industrial importance of this structural motif. google.com

The study of analogous compounds like 8-hydroxy-isoquinoline-5-carboxylic acid, which has been investigated for its role as an enzyme inhibitor, further underscores the potential research avenues for its methoxy counterpart. The primary role of 8-methoxyisoquinoline-5-carboxylic acid in the current chemical literature appears to be that of a novel building block for organic synthesis, with its full potential in medicinal and materials chemistry yet to be extensively explored.

| Property | Value |

| IUPAC Name | 8-methoxyisoquinoline-5-carboxylic acid |

| CAS Number | 1516652-25-7 achemblock.com |

| Molecular Formula | C₁₁H₉NO₃ achemblock.com |

| Molecular Weight | 203.19 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyisoquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-3-2-8(11(13)14)7-4-5-12-6-9(7)10/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXVGXCEYCLCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NC=CC2=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methoxyisoquinoline 5 Carboxylic Acid

Established Synthetic Routes and Reaction Pathways

Established methods for the synthesis of functionalized isoquinolines typically rely on the construction of the heterocyclic ring system from acyclic precursors or the modification of a pre-existing isoquinoline (B145761) skeleton.

A common and direct approach to synthesizing 8-methoxyisoquinoline-5-carboxylic acid involves utilizing a suitably substituted isoquinoline as a starting material. This strategy leverages the known chemistry of the isoquinoline ring system to introduce the desired functional groups. One plausible route begins with 8-methoxyisoquinoline (B155747). The introduction of a carboxylic acid group at the 5-position can be achieved through a series of reactions.

For instance, a formylation reaction, such as the Vilsmeier-Haack reaction, could introduce a formyl group at the 5-position, which can then be oxidized to a carboxylic acid. Alternatively, halogenation at the 5-position followed by a metal-catalyzed carbonylation or reaction with an organometallic reagent and subsequent carboxylation provides another pathway.

Another approach could start from 8-hydroxyisoquinoline, which can be methoxylated to 8-methoxyisoquinoline. researchgate.net Following this, functionalization at the 5-position would proceed. The synthesis of related quinoline (B57606) compounds, such as 8-methoxyquinoline-5-amino acetic acid, has been reported, starting from 8-hydroxyquinoline (B1678124). nnpub.org This involves methylation, nitration, reduction of the nitro group to an amine, and subsequent coupling with monochloroacetic acid. nnpub.org A similar strategy could be envisioned for the target isoquinoline, where a nitro group at the 5-position is converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis to the carboxylic acid.

A hypothetical reaction scheme starting from 8-methoxyisoquinoline is presented below:

Table 1: Hypothetical Synthesis of 8-Methoxyisoquinoline-5-carboxylic Acid from 8-Methoxyisoquinoline

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

|---|

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. ub.eduorganic-chemistry.org In the context of 8-methoxyisoquinoline-5-carboxylic acid synthesis, FGI can be employed on an isoquinoline skeleton already bearing a different functional group at the 5-position.

For example, an amino group at the 5-position of 8-methoxyisoquinoline can be converted into a carboxylic acid. This can be achieved through a Sandmeyer reaction, where the amino group is first diazotized with nitrous acid to form a diazonium salt. This intermediate can then be reacted with a cyanide salt, typically cuprous cyanide, to yield the corresponding nitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the desired carboxylic acid.

Similarly, a methyl group at the 5-position could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. The conditions for such an oxidation would need to be carefully controlled to avoid over-oxidation or degradation of the isoquinoline ring.

Table 2: Functional Group Interconversions for the Synthesis of 8-Methoxyisoquinoline-5-carboxylic Acid

| Starting Material | Reaction Sequence | Reagents | Final Product |

|---|

Novel Approaches in 8-Methoxyisoquinoline-5-carboxylic Acid Synthesis

Recent advancements in synthetic organic chemistry have introduced novel methods that can potentially be applied to the synthesis of 8-methoxyisoquinoline-5-carboxylic acid, offering advantages in terms of efficiency, selectivity, and environmental impact.

Photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org Decarboxylative cross-coupling reactions, often facilitated by photoredox catalysis, allow for the functionalization of carboxylic acids. nih.gov While often used to remove a carboxyl group, related methodologies could potentially be adapted for its introduction. For instance, a photocatalytic carboxylation of an aryl halide, such as 5-bromo-8-methoxyisoquinoline, using CO2 could be a viable route.

Transition-metal-catalyzed reactions are also at the forefront of modern synthetic chemistry. semanticscholar.orgruhr-uni-bochum.de Palladium-catalyzed carbonylation of 5-halo-8-methoxyisoquinoline in the presence of carbon monoxide and a suitable nucleophile would be a direct method to introduce the carboxylic acid functionality. These catalytic methods often proceed with high efficiency and functional group tolerance.

Microwave-assisted organic synthesis has gained significant attention due to its ability to dramatically reduce reaction times, increase product yields, and improve reaction efficiency. nih.gove-journals.in Many reactions that are sluggish under conventional heating can be accelerated under microwave irradiation.

For the synthesis of 8-methoxyisoquinoline-5-carboxylic acid, microwave heating could be applied to several steps. For example, the hydrolysis of a nitrile precursor to the carboxylic acid, which can be slow, might be significantly expedited. Similarly, metal-catalyzed cross-coupling reactions, such as the carbonylation of a halide, often benefit from microwave conditions. The synthesis of related heterocyclic compounds, like quinoline-2-carboxanilides, has been optimized using microwave irradiation. researchgate.net

Table 3: Potential Application of Novel Synthetic Methods

| Synthetic Step | Method | Potential Advantage |

|---|---|---|

| Carboxylation of 5-halo-8-methoxyisoquinoline | Photocatalysis with CO2 | Mild reaction conditions, use of a renewable C1 source. |

| Carbonylation of 5-halo-8-methoxyisoquinoline | Palladium Catalysis | High yields and functional group tolerance. |

| Hydrolysis of 5-cyano-8-methoxyisoquinoline | Microwave-Assisted Synthesis | Drastically reduced reaction times. |

Optimization of Synthetic Efficiency and Yield for 8-Methoxyisoquinoline-5-carboxylic Acid Production

Optimizing the synthesis of a target molecule is a critical aspect of chemical research and development, aiming to maximize yield, minimize waste, and ensure scalability. semanticscholar.org For the multi-step synthesis of 8-methoxyisoquinoline-5-carboxylic acid, each step would require careful optimization of various parameters.

Key parameters for optimization include:

Reaction Temperature: Finding the optimal temperature to ensure a reasonable reaction rate while minimizing side product formation.

Solvent: The choice of solvent can significantly influence reaction outcomes by affecting solubility, reactivity, and stability of reactants and intermediates.

Catalyst System: In catalytic reactions, the choice of metal, ligand, and additives is crucial for achieving high catalytic activity and selectivity.

Reactant Stoichiometry: Adjusting the ratio of reactants can maximize the conversion of the limiting reagent and minimize waste.

Reaction Time: Monitoring the reaction progress to determine the optimal time for quenching to maximize product yield and prevent degradation.

Stereochemical Considerations in 8-Methoxyisoquinoline-5-carboxylic Acid Synthesis

The final product, 8-methoxyisoquinoline-5-carboxylic acid, is an aromatic and planar molecule. As such, it does not possess any stereocenters and is achiral. Therefore, in the context of the final compound itself, there are no stereochemical considerations.

However, it is crucial to consider the synthetic pathway employed to produce this molecule. If the synthesis proceeds through a non-aromatic, saturated, or partially saturated intermediate, such as a tetrahydroisoquinoline derivative, then stereochemistry can become a significant factor at that stage of the synthesis.

The following table outlines scenarios where stereochemistry might be a consideration in the synthesis of 8-methoxyisoquinoline-5-carboxylic acid:

| Synthetic Intermediate | Relevance of Stereochemistry | Potential Synthetic Approaches |

| Aromatic Intermediates | Not applicable. The intermediates are achiral. | Direct functionalization of an existing isoquinoline ring. |

| Tetrahydroisoquinoline Intermediates | Highly relevant. The C1 and other substituted carbons can be stereocenters. | - Asymmetric hydrogenation of an isoquinoline precursor. - Chiral pool synthesis starting from a chiral amino acid. - Diastereoselective cyclization reactions. |

Derivatization and Structural Modification Strategies of 8 Methoxyisoquinoline 5 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the isoquinoline (B145761) ring is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for improving a compound's pharmacokinetic profile and for creating prodrugs.

Esterification:

Esterification of 8-methoxyisoquinoline-5-carboxylic acid can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. numberanalytics.comlibretexts.orgchemguide.co.uk This reaction is typically performed under reflux conditions. numberanalytics.com Alternative methods that proceed under milder conditions are also available, such as the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.com Another efficient method involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with an alcohol in the presence of a base like pyridine (B92270) or triethylamine. numberanalytics.com

Amidation:

Below is a table of representative ester and amide derivatives of 8-methoxyisoquinoline-5-carboxylic acid that could be synthesized using these methods.

| Derivative Name | Structure | Reagents and Conditions |

| Methyl 8-methoxyisoquinoline-5-carboxylate |  | Methanol, H₂SO₄ (catalytic), reflux |

| Ethyl 8-methoxyisoquinoline-5-carboxylate |  | Ethanol, DCC, DMAP, CH₂Cl₂ |

| 8-Methoxy-N-phenylisoquinoline-5-carboxamide |  | Aniline, HATU, DIPEA, DMF |

| N-Benzyl-8-methoxyisoquinoline-5-carboxamide |  | Benzylamine, SOCl₂, then amine, pyridine |

Modifications at the Methoxy (B1213986) Group and Isoquinoline Ring System

Modifications to the methoxy group and the core isoquinoline ring system provide further avenues for structural diversification, influencing the electronic properties and steric profile of the molecule.

Modifications at the Methoxy Group:

The primary modification of the 8-methoxy group is its demethylation to the corresponding 8-hydroxyisoquinoline derivative. This transformation can significantly impact the compound's biological activity and its ability to chelate metal ions. Common reagents for the demethylation of aryl methyl ethers include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), often requiring harsh reaction conditions. wikipedia.orgrsc.org Lewis acids, such as boron tribromide (BBr₃), offer a milder alternative and are highly effective for this purpose. wikipedia.org Thiolate-mediated demethylation, using reagents like sodium isopropyl thiolate, provides a non-acidic method for cleaving the ether linkage. researchgate.net

Modifications at the Isoquinoline Ring System:

The isoquinoline ring can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The isoquinoline nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the methoxy group at the 8-position is an activating, ortho-, para-directing group, while the carboxylic acid at the 5-position is a deactivating, meta-directing group. Electrophilic substitution is expected to occur on the benzene ring portion of the isoquinoline, with the positions ortho and para to the activating methoxy group (positions 7 and 6, respectively) being the most likely sites of reaction. quimicaorganica.orgmasterorganicchemistry.comlibretexts.org Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is also possible, particularly on the pyridine ring, which is more electron-deficient. masterorganicchemistry.comyoutube.comkhanacademy.org The presence of a good leaving group, such as a halogen, at positions susceptible to nucleophilic attack (e.g., position 1) would facilitate this type of reaction. The introduction of such a leaving group would be a necessary preliminary step.

The following table illustrates potential derivatives resulting from these modifications.

| Derivative Name | Structure | Reagents and Conditions |

| 8-Hydroxyisoquinoline-5-carboxylic acid |  | BBr₃, CH₂Cl₂, low temperature |

| 8-Methoxy-7-nitroisoquinoline-5-carboxylic acid |  | HNO₃, H₂SO₄, 0 °C |

| 7-Bromo-8-methoxyisoquinoline-5-carboxylic acid |  | Br₂, FeBr₃, CCl₄ |

Synthesis of Metal Complexes Featuring 8-Methoxyisoquinoline-5-carboxylic Acid as a Ligand

The isoquinoline scaffold, particularly with the presence of heteroatoms like nitrogen and oxygen (from the methoxy and carboxylic acid groups), provides potential coordination sites for metal ions. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the deprotonated carboxylic acid and the methoxy group can act as donor atoms, allowing 8-methoxyisoquinoline-5-carboxylic acid to function as a ligand in the formation of metal complexes. The synthesis of such complexes typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent. bepls.comacs.org The reaction conditions, such as pH and temperature, are often crucial for the successful formation and isolation of the complex.

The resulting metal complexes can exhibit unique geometries and electronic properties, which are dependent on the nature of the metal ion and the coordination mode of the ligand.

| Metal Complex | Potential Structure | Metal Salt and Conditions |

| Copper(II) complex |  | Cu(OAc)₂, Methanol, reflux |

| Zinc(II) complex |  | ZnCl₂, Ethanol, aqueous NaOH |

| Platinum(II) complex |  | K₂PtCl₄, Water/DMF, heat |

Development of Hybrid Molecules Incorporating the 8-Methoxyisoquinoline-5-carboxylic Acid Scaffold

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or additive biological profile. The carboxylic acid functionality of 8-methoxyisoquinoline-5-carboxylic acid is an ideal handle for the synthesis of such hybrid molecules. By forming an ester or amide linkage, the 8-methoxyisoquinoline-5-carboxylic acid scaffold can be coupled with other biologically active molecules that possess a suitable hydroxyl or amino group. mdpi.com This strategy allows for the combination of the therapeutic properties of the parent molecules into a single chemical entity. The synthesis of these hybrids often employs the standard esterification or amidation coupling reactions previously described. researchgate.net

| Hybrid Molecule | Structure | Synthetic Approach |

| Ibuprofen-8-methoxyisoquinoline-5-carboxylic acid ester hybrid |  | Esterification of 8-methoxyisoquinoline-5-carboxylic acid with the hydroxyl group of an ibuprofen (B1674241) derivative. |

| 4-Aminophenol-8-methoxyisoquinoline-5-carboxylic acid amide hybrid |  | Amidation of 8-methoxyisoquinoline-5-carboxylic acid with the amino group of 4-aminophenol. |

Spectroscopic Characterization and Advanced Analytical Methodologies for 8 Methoxyisoquinoline 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 8-Methoxyisoquinoline-5-carboxylic acid. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be mapped.

The proton NMR (¹H NMR) spectrum of 8-Methoxyisoquinoline-5-carboxylic acid is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment, including the effects of shielding and deshielding from the aromatic rings and the electron-withdrawing carboxylic acid group and electron-donating methoxy (B1213986) group.

The coupling patterns (spin-spin splitting) between adjacent protons provide valuable information about their connectivity. For example, ortho-coupled protons on the aromatic rings would be expected to show coupling constants (J) in the range of 7-9 Hz, while meta-coupling is significantly smaller (2-3 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 8-Methoxyisoquinoline-5-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 | ~8.5-9.0 | d |

| H3 | ~7.5-8.0 | d |

| H4 | ~7.8-8.2 | d |

| H6 | ~7.2-7.6 | d |

| H7 | ~7.0-7.4 | d |

| 8-OCH₃ | ~3.9-4.1 | s |

| 5-COOH | ~11-13 | br s |

Note: These are predicted values based on general principles and data for analogous compounds. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR spectrum, showing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments.

For 8-Methoxyisoquinoline-5-carboxylic acid, the carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The carbons of the aromatic isoquinoline (B145761) ring will resonate between approximately δ 110 and 160 ppm. The carbon of the methoxy group will be found further upfield, generally in the δ 55-60 ppm region.

Analysis of related compounds, such as methyl 3-hydroxy-1,6-dimethoxyisoquinoline-4-carboxylate, shows aromatic carbons resonating in the expected ranges, with quaternary carbons often showing lower intensity signals. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Methoxyisoquinoline-5-carboxylic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165-175 |

| Aromatic C (quaternary) | ~140-160 |

| Aromatic CH | ~110-140 |

| C-OCH₃ | ~55-60 |

Note: These are predicted values based on general principles and data for analogous compounds. Actual experimental values may vary.

For complex molecules or to unambiguously assign all proton and carbon signals, a variety of two-dimensional (2D) NMR techniques can be employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of proton networks within the molecule. For 8-Methoxyisoquinoline-5-carboxylic acid, COSY would confirm the relationships between the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) by their long-range couplings to nearby protons. For instance, the carbonyl carbon of the carboxylic acid group could be identified through its correlation with nearby aromatic protons. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, even if they are not directly bonded. This can be crucial for determining the stereochemistry and conformation of a molecule.

These advanced techniques, when used in combination, provide a powerful toolkit for the complete and confident structural elucidation of 8-Methoxyisoquinoline-5-carboxylic acid and its derivatives. ipb.pt

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. The two techniques are often complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman spectra.

The IR and Raman spectra of 8-Methoxyisoquinoline-5-carboxylic acid will be dominated by the characteristic vibrations of its key functional groups.

The carboxylic acid group gives rise to several distinct and strong absorptions in the IR spectrum. The O-H stretching vibration is typically a very broad and intense band appearing in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding, often leading to the formation of dimers in the solid state or in concentrated solutions. The C=O (carbonyl) stretching vibration is also a very strong and sharp band, expected to appear between 1725 and 1700 cm⁻¹ for an aromatic carboxylic acid. The C-O stretching and O-H bending vibrations will also be present in the fingerprint region of the spectrum, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ for the C-O stretch and O-H bend, respectively. mdpi.comkurouskilab.com

The methoxy group (-OCH₃) has characteristic C-H stretching vibrations that appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). A notable C-O stretching vibration for an aryl ether is expected in the region of 1275-1200 cm⁻¹.

The isoquinoline ring will contribute to the C-H stretching vibrations above 3000 cm⁻¹ (aromatic C-H) and a series of C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

In Raman spectroscopy, the C=O stretching vibration of the carboxylic acid is also expected to be a strong band. Aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, which can be very useful for characterizing the isoquinoline core. The symmetric stretching of the methoxy group may also be Raman active. rsc.org

Table 3: Expected Vibrational Frequencies for 8-Methoxyisoquinoline-5-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1725-1700 |

| Carboxylic Acid | C-O stretch | 1320-1210 |

| Carboxylic Acid | O-H bend | 1440-1395 |

| Methoxy Group | C-H stretch | 2950-2850 |

| Methoxy Group | C-O stretch | 1275-1200 |

| Isoquinoline Ring | Aromatic C-H stretch | >3000 |

| Isoquinoline Ring | Aromatic C=C stretch | 1600-1450 |

Both NMR and vibrational spectroscopy can be adapted for quantitative analysis.

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a sample. By integrating the signals in a ¹H NMR spectrum and comparing them to the integral of a known amount of an internal standard, the absolute quantity of the analyte can be determined. This method is highly accurate and precise, as the signal intensity is directly proportional to the number of nuclei.

Quantitative vibrational spectroscopy (IR and Raman) can also be used, though it is often more complex than qNMR. According to the Beer-Lambert law, the absorbance in an IR spectrum is proportional to the concentration of the analyte. By creating a calibration curve with standards of known concentration, the concentration of an unknown sample can be determined. However, factors such as sample preparation and instrumental variations can affect the accuracy. Chemometric methods, such as Partial Least Squares (PLS) regression, are often employed to build robust quantitative models from spectroscopic data, especially for complex mixtures. These methods can be applied to both IR and Raman spectra for the quantitative determination of carboxylic acids and related compounds in various matrices. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of 8-Methoxyisoquinoline-5-carboxylic acid, MS provides crucial information for molecular formula confirmation and elucidation of its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, which measures m/z to the nearest integer, HRMS provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For 8-Methoxyisoquinoline-5-carboxylic acid, the molecular formula is C₁₁H₉NO₃. HRMS analysis, often using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The negligible difference between these two values provides high confidence in the assigned molecular formula.

Table 1: HRMS Data for 8-Methoxyisoquinoline-5-carboxylic Acid (C₁₁H₉NO₃)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₃ |

| Calculated Monoisotopic Mass | 203.05824 amu |

| Ionization Mode (Example) | Electrospray Ionization (ESI) |

| Adduct (Positive Ion Mode) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 204.06552 |

| Adduct (Negative Ion Mode) | [M-H]⁻ |

| Calculated m/z for [M-H]⁻ | 202.05096 |

Fragmentation Pathways in 8-Methoxyisoquinoline-5-carboxylic Acid

In mass spectrometry, particularly when using techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS), the molecular ion of 8-Methoxyisoquinoline-5-carboxylic acid can be induced to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information. Based on the functional groups present (a carboxylic acid, a methoxy group, and an aromatic isoquinoline core), several key fragmentation pathways can be predicted. arizona.edulibretexts.orgchempap.org

Aromatic carboxylic acids typically exhibit characteristic losses of the hydroxyl group and the entire carboxyl group. youtube.com The presence of the stable aromatic system often results in a strong molecular ion peak. libretexts.org The methoxy group can lead to the loss of a methyl radical, followed by the elimination of carbon monoxide. Furthermore, the isoquinoline ring itself can undergo cleavage, often involving the expulsion of hydrogen cyanide (HCN). chempap.org

Table 2: Predicted Mass Fragments of 8-Methoxyisoquinoline-5-carboxylic Acid

| Fragmentation Process | Neutral Loss | Fragment Formula | Predicted m/z |

|---|---|---|---|

| Loss of Hydroxyl Radical | •OH | [C₁₁H₈NO₂]⁺ | 186 |

| Loss of Methyl Radical | •CH₃ | [C₁₀H₆NO₃]⁺ | 188 |

| Loss of Carbon Monoxide (from [M-CH₃]⁺) | CO | [C₉H₆NO₂]⁺ | 160 |

| Loss of Carbon Dioxide | CO₂ | [C₁₀H₉N]⁺ | 159 |

| Loss of Carboxyl Radical | •COOH | [C₁₀H₈N]⁺ | 158 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. For a polar aromatic compound like 8-Methoxyisoquinoline-5-carboxylic acid, High-Performance Liquid Chromatography (HPLC) and its advanced variations are the most suitable techniques.

High-Performance Liquid Chromatography (HPLC) of 8-Methoxyisoquinoline-5-carboxylic Acid

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of polar aromatic compounds. nih.gov In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase.

For 8-Methoxyisoquinoline-5-carboxylic acid, the mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure good peak shape and reproducible retention times, an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. This suppresses the ionization of the carboxylic acid group, reducing peak tailing. Detection is typically achieved using a UV detector, as the aromatic isoquinoline ring system possesses a strong chromophore that absorbs UV light.

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecyl-silica), e.g., 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm and 320 nm |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly specific and sensitive analytical method. researchgate.net It combines the separation power of LC with the mass analysis capabilities of MS, allowing for the confident identification of the compound based on both its retention time and its mass-to-charge ratio. nih.gov For 8-Methoxyisoquinoline-5-carboxylic acid, LC-MS analysis would typically use a soft ionization source like Electrospray Ionization (ESI), which is well-suited for polar molecules. The analysis could be performed in either positive ion mode, detecting the protonated molecule [M+H]⁺, or negative ion mode, detecting the deprotonated molecule [M-H]⁻. The negative ion mode is often particularly sensitive for carboxylic acids. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. diva-portal.org By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to deliver faster separations with superior resolution and sensitivity. nih.gov A UPLC method for 8-Methoxyisoquinoline-5-carboxylic acid would result in significantly shorter analysis times and narrower, more intense peaks compared to a standard HPLC method. The coupling of UPLC with a high-resolution mass spectrometer (UPLC-HRMS) offers a state-of-the-art platform for both quantitative analysis and impurity profiling. nih.gov

Table 4: Representative UPLC-MS System Parameters

| Parameter | Description |

|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Stationary Phase (Column) | C18, e.g., 2.1 mm x 50 mm, 1.8 µm particle size |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Elution Mode | Fast Gradient |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Ionization Source | Electrospray Ionization (ESI), Positive and Negative Modes |

Computational Chemistry and Theoretical Investigations of 8 Methoxyisoquinoline 5 Carboxylic Acid

Density Functional Theory (DFT) Studies

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. tandfonline.com

For isoquinoline (B145761), DFT calculations have determined the HOMO energy to be approximately -5.581 eV and the LUMO energy to be around 1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com This relatively large energy gap suggests that isoquinoline is a stable molecule. In the case of 8-Methoxyisoquinoline-5-carboxylic acid, the presence of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) is expected to influence the energies of the frontier orbitals. The methoxy group would likely raise the HOMO energy, making the molecule a better electron donor. Conversely, the carboxylic acid group would lower the LUMO energy, enhancing its electron-accepting capabilities. This combined effect would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted isoquinoline, suggesting increased reactivity.

The distribution of the HOMO and LUMO densities is also critical. In simple carboxylic acids like formic and acetic acid, the HOMO is primarily localized on the p-orbitals of the carboxylic group's oxygen atoms, while the LUMO is centered on the p-orbital of the carbonyl carbon. quora.com For 8-Methoxyisoquinoline-5-carboxylic acid, it is anticipated that the HOMO would be distributed over the isoquinoline ring system and the methoxy group, while the LUMO would be concentrated around the carboxylic acid group and the electron-deficient regions of the aromatic system.

Table 1: Predicted Frontier Orbital Energies for 8-Methoxyisoquinoline-5-carboxylic acid and Related Compounds

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| Isoquinoline | -5.581 tandfonline.com | 1.801 tandfonline.com | 3.78 tandfonline.com |

| 8-Methoxyisoquinoline-5-carboxylic acid | Estimated Higher than Isoquinoline | Estimated Lower than Isoquinoline | Estimated Lower than Isoquinoline |

Note: The values for 8-Methoxyisoquinoline-5-carboxylic acid are estimations based on the expected effects of the substituent groups.

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the frequencies and intensities of the vibrational modes. This information is invaluable for interpreting experimental spectra and assigning specific vibrational bands to the corresponding molecular motions.

For isoquinoline, DFT calculations have been successfully used to assign the aromatic C-C stretching vibrations, C-H stretching, and bending modes, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net In the case of 8-Methoxyisoquinoline-5-carboxylic acid, the vibrational spectrum would be a superposition of the modes from the isoquinoline core, the methoxy group, and the carboxylic acid group.

Key predicted vibrational frequencies for 8-Methoxyisoquinoline-5-carboxylic acid would include:

O-H stretch from the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.

C=O stretch from the carboxylic acid, an intense band expected around 1760-1690 cm⁻¹.

C-O stretch from the carboxylic acid and the methoxy group, appearing in the 1320-1210 cm⁻¹ region.

Aromatic C-C and C-N stretching vibrations from the isoquinoline ring, expected in the 1600-1400 cm⁻¹ region.

C-H stretching and bending modes for both the aromatic ring and the methoxy group.

DFT calculations can provide a detailed assignment of these bands, aiding in the structural characterization of the molecule. researchgate.net Studies on similar quinoline (B57606) derivatives have demonstrated the accuracy of DFT in predicting vibrational spectra. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for 8-Methoxyisoquinoline-5-carboxylic acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Methoxy) | 3000-2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1760-1690 | Strong |

| C=C/C=N stretch (Aromatic) | 1600-1450 | Medium to Strong |

| C-O stretch (Carboxylic Acid/Methoxy) | 1320-1210 | Strong |

Energetic Profiles of Reaction Pathways Involving 8-Methoxyisoquinoline-5-carboxylic Acid

DFT can be employed to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. This allows for a detailed understanding of reaction mechanisms and kinetics. For 8-Methoxyisoquinoline-5-carboxylic acid, several reaction pathways could be of interest, such as esterification of the carboxylic acid group, electrophilic aromatic substitution on the isoquinoline ring, or reactions involving the nitrogen atom.

Theoretical investigations into the mechanisms of reactions involving carboxylic acids, such as esterification, have provided detailed insights into the transition states and intermediates. princeton.edu Similarly, studies on the functionalization of isoquinoline derivatives have elucidated the preferred sites of reaction and the influence of substituents on reactivity. ijpsjournal.commdpi.com By applying these methodologies to 8-Methoxyisoquinoline-5-carboxylic acid, one could predict the most favorable reaction conditions and outcomes. For instance, the energetic profile for the decarboxylation of related carboxylic acids has been a subject of theoretical studies, providing a basis for understanding the stability of the carboxyl group.

Molecular Dynamics (MD) Simulations of 8-Methoxyisoquinoline-5-carboxylic Acid Systems

While specific MD simulations for 8-Methoxyisoquinoline-5-carboxylic acid are not documented, this computational technique is highly valuable for studying the dynamic behavior of molecules in different environments, such as in solution or in biological systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

MD simulations could be used to investigate:

Solvation: How 8-Methoxyisoquinoline-5-carboxylic acid interacts with solvent molecules, such as water. This can reveal information about its solubility and the structure of its solvation shell.

Conformational Dynamics: The flexibility of the molecule, including the rotation of the methoxy and carboxylic acid groups.

Aggregation: The tendency of molecules to self-associate in solution.

Interactions with Biomolecules: How 8-Methoxyisoquinoline-5-carboxylic acid might bind to a protein or other biological target.

Simulations of similar heterocyclic molecules and carboxylic acids have provided detailed insights into their behavior in condensed phases. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Methoxyisoquinoline-5-carboxylic Acid Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Numerous QSAR studies have been performed on isoquinoline and quinoline derivatives for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition. japsonline.comnih.govmdpi.comresearchgate.net These studies typically involve calculating a variety of molecular descriptors, such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then used to build the QSAR model. For derivatives of 8-Methoxyisoquinoline-5-carboxylic acid, a QSAR study could be designed to explore how modifications to the isoquinoline core or the substituent groups affect a particular biological activity. The insights gained from such a model would be instrumental in the rational design of new therapeutic agents.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Isoquinoline Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity, and Electrostatic Interactions |

| Steric | Molecular Weight, Molar Volume | Size and Shape Complementarity with a Binding Site |

| Hydrophobic | LogP | Membrane Permeability and Hydrophobic Interactions |

| Topological | Wiener Index, Kier & Hall Indices | Molecular Shape and Branching |

Theoretical Studies of Intermolecular Interactions and Binding Mechanisms

Understanding the intermolecular interactions of 8-Methoxyisoquinoline-5-carboxylic acid is crucial for predicting its physical properties (e.g., melting point, boiling point, solubility) and its binding affinity to biological targets. Theoretical methods can be used to analyze and quantify these interactions.

The molecule possesses several functional groups capable of forming non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the C=O group). The nitrogen atom in the isoquinoline ring and the oxygen atom of the methoxy group can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic isoquinoline ring can engage in stacking interactions with other aromatic systems.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components (electrostatic, exchange, induction, and dispersion), providing a detailed picture of the forces driving intermolecular association. mdpi.com The Atoms in Molecules (AIM) theory can be used to identify and characterize hydrogen bonds and other interactions based on the topology of the electron density.

In the context of drug design, molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a protein target. By simulating the interaction of 8-Methoxyisoquinoline-5-carboxylic acid with the active site of a receptor, one can gain insights into the key interactions that stabilize the complex and contribute to its biological activity. nih.gov

Exploration of Biological Activities and Mechanistic Pathways of 8 Methoxyisoquinoline 5 Carboxylic Acid

Mechanisms of Antimicrobial Action and Biofilm Inhibition by 8-Methoxyisoquinoline-5-carboxylic Acid and its Derivatives

The quinoline (B57606) and isoquinoline (B145761) cores are well-established scaffolds in the development of antimicrobial agents. researchgate.net Derivatives of 8-methoxyisoquinoline-5-carboxylic acid have shown promise in combating bacterial growth and biofilm formation through various mechanisms.

The integrity of the bacterial cell membrane is crucial for survival. Some antimicrobial compounds exert their effect by disrupting this barrier. While direct evidence for 8-methoxyisoquinoline-5-carboxylic acid is pending, quinoline derivatives, in general, have been shown to affect membrane integrity. For instance, a study on novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety demonstrated that the lead compound could cause protein leakage from bacterial cells, indicating damage to the cell membrane. nih.gov This disruption of the membrane leads to the loss of essential cellular components and ultimately cell death. The lipophilic nature of the isoquinoline ring, potentially enhanced by the methoxy (B1213986) group, could facilitate its insertion into the bacterial membrane, leading to alterations in permeability. The Fe(8-hydroxyquinoline)3 complex, a related compound, demonstrates a dual antimicrobial mechanism involving disruption of metal homeostasis and the generation of intracellular reactive oxygen species (ROS) after crossing the bacterial cell membrane. mdpi.com

Investigation of Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging

Cytotoxicity Mechanisms in Relevant Cell Lines

The cytotoxic potential of isoquinoline alkaloids and their derivatives against various cancer cell lines is an active area of research. mdpi.com Studies on compounds structurally related to 8-methoxyisoquinoline-5-carboxylic acid suggest that this scaffold can induce cell death through various mechanisms.

One study on pyrazino[1,2-b]isoquinoline-4-ones, which contain an isoquinoline core, revealed a novel mechanism of cytotoxicity in HT-29 human colon cancer cells. The lead compound induced cell death during the G2 phase of the cell cycle by promoting the degradation of key G2/M checkpoint proteins, including cdc2, Cyclin B1, and Wee1, without causing direct DNA damage. nih.gov This suggests that derivatives of the isoquinoline framework can interfere with cell cycle regulation, leading to apoptosis.

Other research on pyrrolo[2,1-a]isoquinoline-based molecules, known as lamellarins, has demonstrated potent cytotoxic activity against a broad range of tumor cell types, including prostate and leukemia cells, with IC₅₀ values in the nanomolar to micromolar range. rsc.org The cytotoxic effects of various isoquinoline alkaloids have been attributed to their ability to induce apoptosis and their genotoxic properties. nih.gov

Table 2: Cytotoxic Activity of Related Isoquinoline Derivatives

| Compound Class | Cell Line(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrazino[1,2-b]isoquinoline-4-ones | HT-29 (colon cancer) | G2 phase cell cycle arrest, degradation of G2/M checkpoint proteins | nih.gov |

| Lamellarins (Pyrrolo[2,1-a]isoquinolines) | DU-145, LNCaP (prostate cancer), K562 (leukemia) | Apoptosis induction | rsc.org |

These findings indicate that the isoquinoline scaffold is a promising template for the development of novel anticancer agents. The specific cytotoxic mechanism of 8-methoxyisoquinoline-5-carboxylic acid would likely be influenced by its unique substitution pattern, which affects its physicochemical properties and interactions with biological targets.

Structure-Activity Relationship (SAR) Studies for 8-Methoxyisoquinoline-5-carboxylic Acid Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of biologically active compounds. While a dedicated SAR study for 8-methoxyisoquinoline-5-carboxylic acid derivatives is not extensively published, valuable insights can be drawn from studies on related 8-hydroxyquinoline (B1678124) and quinoline carboxamide derivatives. nih.govnih.gov

For antimicrobial activity, modifications to the quinoline ring have been shown to significantly impact potency. For instance, in a series of 8-hydroxyquinoline derivatives, the introduction of electron-withdrawing groups was found to be a key factor in their biological activity. nih.gov The conversion of the carboxylic acid at position 5 to a carboxamide has been shown in other quinoline series to enhance antiproliferative activity against breast cancer cells. researchgate.net This suggests that the carboxylic acid moiety of 8-methoxyisoquinoline-5-carboxylic acid is a prime site for modification to modulate biological activity.

In the context of anticancer activity, SAR studies on 8-hydroxyquinoline-derived Mannich bases targeting multidrug-resistant cancer have highlighted the importance of the substitution pattern on the quinoline ring. nih.gov For example, substitution at position 5 with electron-withdrawing groups generally improved anticancer activity. nih.gov The nature of the substituent at the 8-position is also critical. The replacement of the hydroxyl group in 8-hydroxyquinolines with a methoxy group, as in 8-methoxyisoquinoline-5-carboxylic acid, would alter the compound's hydrogen bonding capacity and metal-chelating properties, which are often implicated in the biological activity of 8-hydroxyquinolines.

Furthermore, the carboxylic acid group itself is a key feature. Studies on other enzyme inhibitors have shown that replacing a carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can significantly alter potency. nih.gov Therefore, modifications to the carboxylic acid group at the 5-position of the 8-methoxyisoquinoline (B155747) scaffold could lead to derivatives with improved activity and selectivity for various biological targets.

Influence of Substituent Effects on Biological Efficacy

The biological activity of isoquinoline-based molecules can be significantly modulated by the nature and position of various substituents. Structure-activity relationship (SAR) studies on analogous compounds suggest that both electronic and steric factors play a crucial role in determining the efficacy and target specificity of 8-Methoxyisoquinoline-5-carboxylic acid derivatives.

Furthermore, the electronic properties of substituents are critical. Electron-withdrawing groups, when placed at strategic positions on the aromatic ring, can influence the acidity of the carboxylic acid group and the basicity of the isoquinoline nitrogen. These modifications can impact the compound's pharmacokinetic properties and its ability to form key interactions, such as hydrogen bonds or ionic bonds, with amino acid residues in an active site. For example, studies on quinoxaline (B1680401) derivatives have shown that replacing an electron-releasing group like a methoxy group with an electron-withdrawing group such as chlorine can decrease certain biological activities, highlighting the nuanced effects of electronic modulation.

The following table summarizes the anticipated effects of various substituents on the biological efficacy of a hypothetical 8-Methoxyisoquinoline-5-carboxylic acid core, based on findings from related heterocyclic compounds.

| Substituent at Position C-1 | Substituent at Position C-3 | Substituent at Position C-4 | Anticipated Effect on a Hypothetical Biological Target |

| H | H | H | Baseline Activity |

| Methyl | H | H | Potential for increased lipophilicity and van der Waals interactions. |

| Phenyl | H | H | May enhance pi-stacking interactions within a binding site. |

| H | Chloro | H | Electron-withdrawing effect could modulate target binding affinity. |

| H | H | Fluoro | Introduction of a halogen bond donor may alter binding orientation. |

| H | Hydroxyl | H | Potential for additional hydrogen bonding with the target protein. |

Positional Isomer Effects on Pharmacological Profiles

The specific positioning of the methoxy and carboxylic acid groups on the isoquinoline ring is a critical determinant of the pharmacological profile of 8-Methoxyisoquinoline-5-carboxylic acid. Isomers of this compound, where these functional groups are located at different positions, are expected to exhibit distinct biological activities and target selectivities.

Research on related quinoline derivatives has demonstrated the importance of substituent positioning. For instance, a study on benzoyl-2-arylquinolines revealed that 8-benzoyl isomers were generally more active as inhibitors of Multidrug Resistance Protein 2 (MRP2) compared to their 6-benzoyl counterparts. This suggests that the location of a bulky substituent significantly impacts the interaction with the target protein. Similarly, in the context of quinazoline-based EGFR inhibitors, a 6,7-dimethoxy substitution pattern was found to be more favorable for inhibitory activity than other dimethoxy arrangements.

These findings underscore that even subtle changes in the positions of the methoxy and carboxylic acid groups on the isoquinoline scaffold could lead to substantial differences in pharmacological activity. An isomer with a different substitution pattern might interact with an entirely different set of biological targets or exhibit a significantly altered affinity and efficacy for the same target.

The table below illustrates the potential variations in pharmacological profiles for different positional isomers of methoxyisoquinoline carboxylic acid, based on principles extrapolated from related compound classes.

| Compound Name | Methoxy Group Position | Carboxylic Acid Position | Potential Pharmacological Profile Implications |

| 8-Methoxyisoquinoline-5-carboxylic acid | 8 | 5 | Specific spatial arrangement may favor binding to a particular enzyme or receptor. |

| 6-Methoxyisoquinoline-1-carboxylic acid | 6 | 1 | Altered geometry could lead to a different target selectivity or potency. |

| 7-Methoxyisoquinoline-3-carboxylic acid | 7 | 3 | Different electronic distribution and steric hindrance may result in a modified biological activity spectrum. |

| 5-Methoxyisoquinoline-8-carboxylic acid | 5 | 8 | Reversal of substituent positions could lead to a completely different or loss of biological activity. |

Future Research Directions and Unexplored Avenues for 8 Methoxyisoquinoline 5 Carboxylic Acid Research

Development of Advanced Synthetic Methodologies for Complex Derivatives

The exploration of the full potential of 8-methoxyisoquinoline-5-carboxylic acid is intrinsically linked to the ability to synthesize a diverse library of its derivatives. Future research should prioritize the development of more efficient, versatile, and stereoselective synthetic routes.

Novel Catalytic Systems: Investigation into novel transition-metal-catalyzed cross-coupling reactions could open new avenues for functionalizing the isoquinoline (B145761) core. Methodologies such as C-H activation would allow for direct and atom-economical modification of the aromatic ring, enabling the introduction of a wide array of substituents.

Combinatorial Chemistry and High-Throughput Synthesis: The application of combinatorial chemistry principles, coupled with high-throughput screening techniques, could accelerate the discovery of derivatives with enhanced biological activity or material properties. This would involve developing robust solid-phase or solution-phase synthetic protocols amenable to automation.

Flow Chemistry: The use of microreactor or flow chemistry systems could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of complex derivatives. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Amidation and Esterification Strategies: While the carboxylic acid group is a key functional handle, future work should explore advanced amidation and esterification techniques to create diverse libraries of amides and esters. mdpi.com This could involve using novel coupling reagents or enzymatic catalysis to introduce complex molecular fragments, including peptides, natural products, or other pharmacophores.

Exploration of Novel Biological Targets and Pre-clinical Applications

The structural similarity of the isoquinoline scaffold to numerous biologically active natural products suggests that 8-methoxyisoquinoline-5-carboxylic acid derivatives could interact with a wide range of biological targets. The parent scaffold of quinoline (B57606) and its derivatives are known to exhibit a wide spectrum of biological activities including antimicrobial, anticancer, and antiviral effects. nih.govnih.gov

Anti-proliferative Agents: Given that many isoquinoline alkaloids exhibit potent anticancer properties, future studies should screen derivatives of 8-methoxyisoquinoline-5-carboxylic acid against a broad panel of cancer cell lines. nih.gov Mechanistic studies could then focus on identifying their specific molecular targets, which may include kinases, topoisomerases, or proteins involved in cell cycle regulation.

Neuroprotective Agents: The neuroprotective potential of this class of compounds remains largely unexplored. Research into their ability to modulate pathways implicated in neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, could yield novel therapeutic leads. mdpi.com Their metal-chelating properties could be particularly relevant for targeting metal-induced oxidative stress in these conditions. nih.gov

Infectious Diseases: The rise of drug-resistant pathogens necessitates the search for new antimicrobial and antiviral agents. nih.gov Derivatives could be tested for activity against various strains of bacteria, fungi, and viruses. For instance, the 8-hydroxyquinoline (B1678124) scaffold, a close structural relative, is a known pharmacophore in antimicrobial drug discovery. nih.gov

Enzyme Inhibition: The carboxylic acid moiety can act as a key interaction point with the active sites of various enzymes. Future research could focus on designing derivatives that act as specific inhibitors of enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer progression, or viral proteases. nih.gov

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of 8-methoxyisoquinoline-5-carboxylic acid and its derivatives, future research must move beyond single-target-based assays and embrace a systems-level approach. The integration of multi-omics data offers a powerful strategy to elucidate complex mechanisms of action. nih.gov

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in cells or tissues treated with the compound, researchers can identify the signaling pathways and cellular processes that are modulated. nih.gov This can provide crucial clues about the compound's primary targets and off-target effects.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, offering a direct insight into the functional consequences of compound treatment. mdpi.com This approach can help validate targets identified through transcriptomics and uncover novel protein interactions.

Metabolomics: Studying the metabolic fingerprint of cells or organisms exposed to the compound can reveal alterations in key metabolic pathways. mdpi.com This is particularly relevant for understanding the compound's effects on cellular energy production, biosynthesis, and oxidative stress.

By integrating these different omics layers, researchers can construct comprehensive network models of the compound's biological activity, leading to a more profound understanding of its mechanism of action and facilitating the identification of predictive biomarkers for its efficacy. nih.gov

Applications in Materials Science and Supramolecular Chemistry

The inherent properties of the 8-methoxyisoquinoline-5-carboxylic acid scaffold, particularly its ability to coordinate with metal ions, open up exciting possibilities in materials science. chemimpex.com

Metal-Organic Frameworks (MOFs): The carboxylic acid group can serve as a linker to connect metal ions, forming highly porous and crystalline structures known as MOFs. Future research could explore the synthesis of novel MOFs based on this ligand for applications in gas storage, separation, and catalysis.

Luminescent Materials: The isoquinoline ring is a known chromophore. By coordinating with lanthanide or other metal ions, derivatives of 8-methoxyisoquinoline-5-carboxylic acid could form luminescent complexes with potential applications in bio-imaging, sensing, and organic light-emitting diodes (OLEDs).

Sensors: The chelation properties of the molecule can be harnessed to develop selective and sensitive chemical sensors for specific metal ions. chemimpex.com Binding of a target metal ion would induce a change in the spectroscopic (e.g., colorimetric or fluorescent) properties of the compound, allowing for its detection and quantification.

Supramolecular Assemblies: The planar aromatic structure and the hydrogen-bonding capability of the carboxylic acid group make this molecule an interesting building block for creating complex supramolecular architectures through non-covalent interactions. These assemblies could find applications in areas such as drug delivery and molecular electronics.

Data Tables

Table 1: Summary of Future Research Directions

| Research Area | Specific Focus | Potential Applications |

|---|---|---|

| Advanced Synthesis | C-H activation, Flow chemistry, Combinatorial synthesis | Rapid generation of diverse chemical libraries, improved reaction efficiency and scalability. |

| Novel Biology | Anticancer, Neuroprotection, Antimicrobial screening | Discovery of new therapeutic agents for various diseases. |

| Multi-Omics | Proteomics, Metabolomics, Transcriptomics | Elucidation of mechanisms of action, biomarker discovery, systems-level understanding of biological effects. nih.gov |

| Materials Science | Metal-Organic Frameworks (MOFs), Luminescent materials, Chemical sensors | Development of novel functional materials for catalysis, sensing, and optoelectronics. |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 8-Methoxyisoquinoline-5-carboxylic acid |

| 8-hydroxyquinoline |

Q & A

Q. What are the recommended synthetic routes for 8-Methoxyisoquinoline-5-carboxylic acid, and how can reaction conditions be optimized?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous isoquinoline derivatives (e.g., 6-Methoxyisoquinoline) suggest a multi-step approach involving cyclization, methoxy group introduction, and carboxylic acid functionalization . Key steps may include:

- Ring closure : Using Friedländer or Pomeranz-Fritsch reactions with appropriate precursors.

- Methoxy group installation : Electrophilic substitution or protection/deprotection strategies.

- Carboxylic acid formation : Hydrolysis of ester intermediates or oxidation of methyl groups. Optimization involves monitoring reaction progress via TLC/HPLC and adjusting catalysts (e.g., Lewis acids) or temperature .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Purity assessment : HPLC with UV detection (≥95% purity threshold, as seen in related compounds) .

- Structural confirmation :

- NMR : H and C NMR to verify methoxy (-OCH) and carboxylic acid (-COOH) moieties.

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- FT-IR : Bands at ~1700 cm (carboxylic acid C=O) and ~1250 cm (methoxy C-O) .

Q. What are the critical storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in airtight containers to prevent degradation.

- Light sensitivity : Protect from UV exposure using amber glassware.

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides), which may induce decomposition into CO/CO .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s reactivity under varying pH and temperature conditions?

- pH stability studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylation products) .

- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions.

- Oxidative stress tests : Expose the compound to HO or O and analyze decomposition pathways via GC-MS .

Q. How should contradictory data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Control variables : Standardize assay conditions (e.g., solvent choice, incubation time) to minimize artifacts. DMSO concentrations >1% may denature proteins, leading to false negatives .

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm dose dependency.

- Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional validation .

Q. What methodologies are recommended for assessing ecotoxicological impacts?

- Aquatic toxicity : Follow OECD Test No. 201/202 using Daphnia magna or algae. Measure EC values and compare to structurally similar compounds (e.g., 5-Methoxyisophthalic acid’s low bioaccumulation potential) .

- Soil mobility : Conduct column leaching experiments with varying organic matter content to assess adsorption coefficients (K) .

Q. How can computational tools complement experimental studies of this compound?

- Docking simulations : Predict binding modes with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- ADMET prediction : Use QSAR models to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (e.g., Ames test predictions) .

Q. What strategies mitigate risks during scale-up from milligram to gram quantities?

- Process safety : Conduct calorimetry (e.g., RC1e) to identify exothermic reactions and optimize stirring rates.

- Purification challenges : Switch from column chromatography to recrystallization for higher yields.

- Waste management : Neutralize acidic byproducts before disposal per EPA guidelines .

Methodological Best Practices

- Data reproducibility : Document all experimental parameters (e.g., humidity, solvent batch) to enable replication .

- Contradictory results : Apply Hill’s criteria for causality (e.g., strength, consistency) and cross-validate with independent techniques like X-ray crystallography .

- Ethical reporting : Disclose limitations (e.g., lack of in vivo data) and avoid overinterpreting preliminary findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.